
6-(Clorometil)-1H-indol-1-carboxilato de terc-butilo
Descripción general
Descripción
“tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “tert-Butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure would likely show the indole ring, with the tert-butyl group and the carboxylate group attached at the 1-position of the indole, and the chloromethyl group attached at the 6-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted by a nucleophile. The carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylate group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Control de la Reacción de Polimerización
6-(Clorometil)-1H-indol-1-carboxilato de terc-butilo: se utiliza en la ciencia de polímeros para controlar el peso molecular y evitar la formación de microgeles durante las reacciones de polimerización . Este compuesto actúa como un agente de transferencia de cadena, lo que permite un control preciso del proceso de polimerización, que es crucial para crear polímeros con propiedades específicas para aplicaciones industriales.
Síntesis de Productos Químicos Finos
El compuesto sirve como un intermedio clave en la síntesis de productos químicos finos . Su grupo clorometilo es altamente reactivo, lo que lo convierte en un bloque de construcción versátil para construir moléculas complejas que se utilizan en diversas industrias químicas, incluido el desarrollo de colorantes, fragancias y materiales avanzados.
Intermediarios Farmacéuticos
En la investigación farmacéutica, This compound es un intermedio valioso para la síntesis de moléculas de fármacos . Su núcleo de indol es un motivo común en muchos compuestos biológicamente activos, y el grupo clorometilo se puede transformar aún más en funcionalidades más complejas que están presentes en los ingredientes farmacéuticos activos.
Vías Biosintéticas
El patrón de reactividad único del grupo terc-butilo es significativo en las vías biosintéticas . Se puede utilizar para imitar procesos naturales o para introducir modificaciones en biomoléculas, ayudando al estudio de sistemas biológicos y al desarrollo de rutas sintéticas bioinspiradas.
Estudios de Biodegradación
Este compuesto también se puede utilizar para investigar vías de biodegradación . Al estudiar cómo los grupos terc-butilo y clorometilo son metabolizados por diversos organismos, los investigadores pueden obtener información sobre los procesos de degradación ambiental y diseñar productos químicos más ecológicos.
Procesos Biocatalíticos
El volumen estérico del grupo terc-butilo puede influir en la actividad de las enzimas en los procesos biocatalíticos . Los investigadores pueden usar This compound para estudiar la selectividad enzimática y para desarrollar nuevos biocatalizadores con mayor eficiencia y especificidad.
Aplicaciones en la Ciencia de Materiales
En la ciencia de materiales, la capacidad del compuesto para sufrir diversas transformaciones químicas lo convierte en un reactivo útil para modificar las propiedades superficiales de los materiales . Esto puede conducir al desarrollo de nuevos materiales con química superficial personalizada para aplicaciones específicas, como recubrimientos, adhesivos y sensores.
Síntesis de Péptidos
Por último, en la síntesis de péptidos, los grupos protectores como el éster terc-butilo son esenciales para la construcción escalonada de péptidos . El grupo terc-butilo en This compound se puede utilizar para proteger los ácidos carboxílicos, asegurando que la cadena peptídica crezca de manera controlada.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as alcohol dehydrogenases, which catalyze the reduction of carbonyl compounds to alcohols. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various bioactive molecules .
In addition to enzymes, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can interact with proteins through covalent modifications. The indole ring structure facilitates π-π interactions with aromatic amino acids, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity of the compound towards target proteins .
Cellular Effects
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling by interacting with key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it can inhibit the activity of kinases involved in phosphorylation events, thereby affecting the regulation of gene expression .
Furthermore, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can influence cellular metabolism by affecting the activity of metabolic enzymes. It has been observed to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves several key interactions at the molecular level. This compound can form covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. The chloromethyl group is particularly reactive, allowing for the formation of covalent adducts with cysteine and lysine residues .
Additionally, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce changes in gene expression by modulating transcription factors and other regulatory proteins. The indole ring structure allows for binding to DNA and RNA, potentially influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The presence of the tert-butyl group can influence the metabolic stability and clearance of the compound, affecting its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.
Propiedades
IUPAC Name |
tert-butyl 6-(chloromethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESPQCUYZPFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



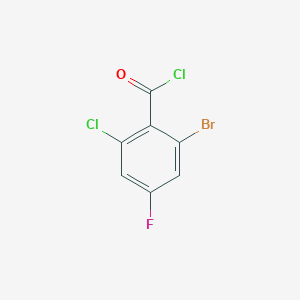
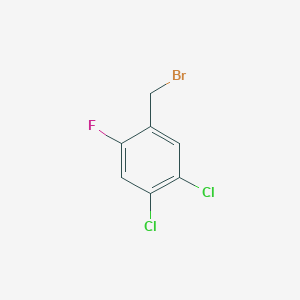
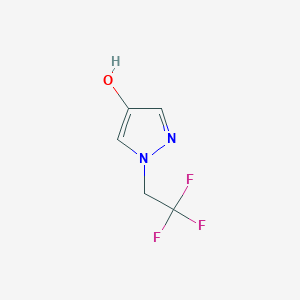
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

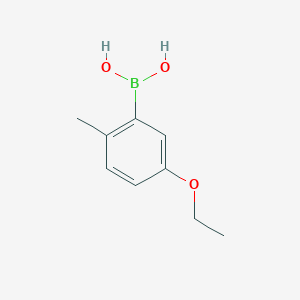
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
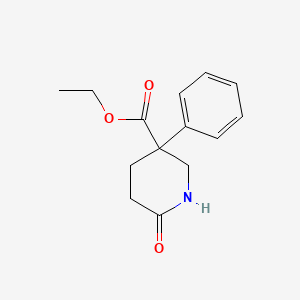
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
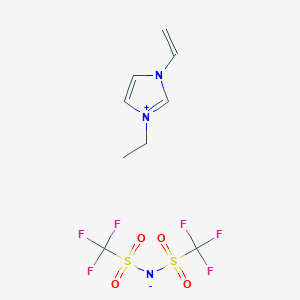
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)
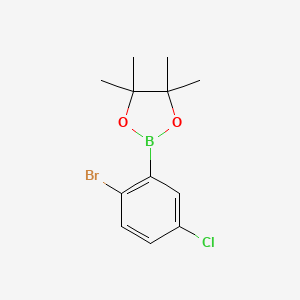
![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)